molecular formula C9H9ClN4 B2796446 4-(4-Chlorophenyl)-1H-imidazole-1,5-diamine CAS No. 1247646-39-4

4-(4-Chlorophenyl)-1H-imidazole-1,5-diamine

Cat. No.: B2796446
CAS No.: 1247646-39-4
M. Wt: 208.65
InChI Key: BMFQWWWBQQVUMP-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1H-imidazole-1,5-diamine is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a chlorophenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1H-imidazole-1,5-diamine typically involves the reaction of 4-chlorophenylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1H-imidazole-1,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)-1H-imidazole-1,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1H-imidazole-1,5-diamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1H-imidazole-2-amine
  • 4-(4-Chlorophenyl)-1H-imidazole-3-amine
  • 4-(4-Chlorophenyl)-1H-imidazole-4-amine

Uniqueness

4-(4-Chlorophenyl)-1H-imidazole-1,5-diamine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-(4-chlorophenyl)imidazole-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-7-3-1-6(2-4-7)8-9(11)14(12)5-13-8/h1-5H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFQWWWBQQVUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(C=N2)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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